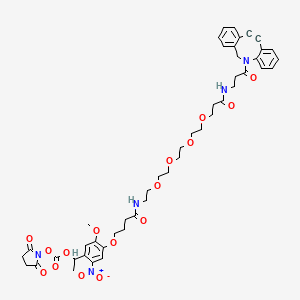

PC DBCO-PEG4-NHS Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H55N5O16/c1-33(67-47(58)68-51-45(56)15-16-46(51)57)37-30-40(61-2)41(31-39(37)52(59)60)66-21-7-12-42(53)49-20-23-63-25-27-65-29-28-64-26-24-62-22-18-43(54)48-19-17-44(55)50-32-36-10-4-3-8-34(36)13-14-35-9-5-6-11-38(35)50/h3-6,8-11,30-31,33H,7,12,15-29,32H2,1-2H3,(H,48,54)(H,49,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJGBQJIEISILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)OC)OC(=O)ON5C(=O)CCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H55N5O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098500 | |

| Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

946.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055025-02-8 | |

| Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055025-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1-[4-[[24-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-4,20,24-trioxo-8,11,14,17-tetraoxa-5,21-diazatetracos-1-yl]oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to PC DBCO-PEG4-NHS Ester: A Versatile Tool for Bioconjugation and Controlled Release

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PC DBCO-PEG4-NHS Ester, a heterobifunctional crosslinker with a photocleavable linker. This molecule is a powerful tool in bioconjugation, drug delivery, and proteomics, enabling the precise linkage and subsequent controlled release of biomolecules.

Core Concepts: Structure and Functionality

This compound is a multi-component molecule designed for sequential and orthogonal bioconjugation reactions, coupled with a light-induced cleavage capability. Its structure comprises four key functional units:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine residues). The reaction forms a stable amide bond.

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer enhances the solubility of the molecule in aqueous buffers, a critical feature when working with biomolecules. It also provides a flexible chain that minimizes steric hindrance between the conjugated molecules.

-

Photocleavable (PC) Linker: At the heart of this molecule is a nitrobenzyl-based linker that can be cleaved upon exposure to near-UV light (typically around 365 nm).[1][2] This allows for the controlled release of the conjugated biomolecule in a spatio-temporal manner.

-

Dibenzocyclooctyne (DBCO): This strained alkyne is a key component for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] It reacts with high efficiency and specificity with azide-containing molecules to form a stable triazole linkage.

Data Presentation: Physicochemical and Reaction Kinetic Properties

The following tables summarize the key quantitative data for this compound and its reactive moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C47H55N5O16 | [1][2] |

| Molecular Weight | 945.96 g/mol | [2] |

| CAS Number | 2055025-02-8 | [1] |

| Purity | ≥90% (HPLC) | [2] |

| Appearance | Yellow amorphous solid | [2] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | [1][2] |

| Storage Conditions | -20°C, desiccated | [3] |

Table 2: NHS Ester Reaction Data

| Parameter | Condition | Value | Reference(s) |

| Optimal pH for Amine Coupling | 8.3 - 8.5 | ||

| Half-life of NHS Ester Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |

| pH 8.6, 4°C | 10 minutes | ||

| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate |

Table 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Data

| Cyclooctyne | Reactant Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO Derivatives | Benzyl Azide | ~0.6 - 1.0 | [4] |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside (in HEPES, pH 7) | 0.55 - 1.22 | [5] |

| DBCO-PEG5-Trastuzumab | Model Azides (in HEPES & PBS) | 0.18 - 0.37 | [5] |

Table 4: Photocleavage Data for Nitrobenzyl-based Linkers

| Parameter | Condition | Value | Reference(s) |

| Cleavage Wavelength | Near-UV Light | ~365 nm | [1][2] |

| Light Intensity | 1-5 mW/cm² | [1][2] | |

| Cleavage Efficiency | 5-25 minutes of irradiation | >90% | [2][6] |

| Cleavage of 2-nitrobenzyl linker on DNA | UV irradiation at 340 nm | ~80% | [7][8] |

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[5]

Protocol for Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule.

Materials:

-

DBCO-labeled protein (from Protocol 3.1)

-

Azide-containing molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the azide-containing molecule in the Reaction Buffer.

-

Click Reaction: Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide molecule is typically recommended.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the concentration and reactivity of the substrates.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.

Protocol for Photocleavage

This protocol describes the light-induced release of the conjugated molecule.

Materials:

-

Bioconjugate containing the this compound linker

-

Near-UV light source (e.g., 365 nm lamp)

-

Appropriate buffer for the released molecule

Procedure:

-

Sample Preparation: Prepare a solution of the bioconjugate in a suitable buffer.

-

Irradiation: Expose the solution to a near-UV light source (365 nm) with a low intensity (1-5 mW/cm²).[1][2] The irradiation time will depend on the desired cleavage efficiency, typically ranging from 5 to 25 minutes.[2][6]

-

Analysis: Analyze the cleavage products using methods such as HPLC, mass spectrometry, or functional assays to confirm the release of the desired molecule.

Mandatory Visualizations

Reaction Scheme of this compound

References

- 1. This compound, 2055025-02-8 | BroadPharm [broadpharm.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Photocleavable DBCO Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, application, and technical details of photocleavable dibenzocyclooctyne (DBCO) linkers. These bifunctional molecules are at the forefront of bioconjugation and controlled release strategies, offering spatiotemporal control over the release of therapeutic agents, probes, and other molecules of interest.

Core Concepts: Merging Bioorthogonal Chemistry with Photorelease

Photocleavable DBCO linkers ingeniously combine two powerful chemical tools:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety is a cyclooctyne that reacts with azide-functionalized molecules in a highly efficient and bioorthogonal manner. This "click chemistry" reaction proceeds readily in aqueous environments and within living systems without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules.[1]

-

Photocleavage: The linker contains a photolabile group, most commonly an ortho-nitrobenzyl (oNB) derivative, which can be precisely cleaved upon exposure to UV or near-UV light. This allows for the on-demand release of a conjugated payload with high spatial and temporal precision.[2]

The synergy of these two functionalities allows researchers to first attach a molecule of interest to the DBCO end of the linker via a stable triazole linkage and then release it at a desired time and location by applying a light stimulus.

The Mechanism of Photocleavage: An ortho-Nitrobenzyl Core

The most prevalent photocleavable moiety integrated into DBCO linkers is the o-nitrobenzyl (oNB) group. The cleavage process is an intramolecular redox reaction initiated by the absorption of a photon.[2]

Upon irradiation with near-UV light (typically around 365 nm), the o-nitrobenzyl group undergoes the following steps:

-

Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of a transient aci-nitro intermediate.

-

Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges, leading to the cleavage of the bond connecting the linker to the payload.

-

Product Formation: This process releases the payload molecule (e.g., a drug or probe) and converts the oNB group into an o-nitrosobenzaldehyde byproduct.[2][3] The toxicity of this byproduct is a consideration in cellular applications.[3]

The general structure of a photocleavable DBCO linker consists of the DBCO group for click conjugation, a spacer arm (often a polyethylene glycol, PEG, chain to enhance solubility), the o-nitrobenzyl photocleavable unit, and a reactive group (like an NHS ester) for initial attachment to a payload.[4]

Quantitative Data for Photocleavable Linkers

The efficiency and rate of photocleavage are critical parameters for experimental design. These are influenced by the specific chemical structure of the oNB linker, the wavelength and intensity of the light source, and the microenvironment. Key quantitative metrics include the molar extinction coefficient (ε), which measures light absorption, and the quantum yield (Φ), which represents the efficiency of the photochemical reaction.

| Parameter | o-Nitrobenzyl (NB) Derivatives | Coumarin Derivatives | Conditions & Notes |

| Cleavage Wavelength | ~340-365 nm[1][5] | 365-405 nm[6] | Can be tuned with substituents on the aromatic ring.[7] |

| Light Intensity | 1-5 mW/cm²[8][9] | 10 mW/cm²[6] | Higher intensity generally leads to faster cleavage. |

| Cleavage Time | >90% in 5-25 min[8][9] | ~70% in 5 min[6] | Highly dependent on light intensity and linker structure. |

| Quantum Yield (Φ) | 0.23 - 0.63[5][10] | Generally high, can be >0.2[6] | Varies significantly with substituents and leaving group. |

| Molar Extinction (ε at 365 nm) | ~4000-5000 M⁻¹cm⁻¹[11] | ~2000-3000 M⁻¹cm⁻¹[6] | Values are for specific derivatives and can vary. |

| Byproducts | o-Nitrosobenzaldehyde[2] | Coumarin methanol[6] | The o-nitrosobenzaldehyde byproduct can be cytotoxic.[2] |

Data compiled from multiple sources for representative compounds. Exact values are structure- and environment-dependent.

Experimental Protocols

Here we provide a generalized workflow for the use of photocleavable DBCO linkers, from conjugation to photocleavage.

Conjugation of a Payload to a PC DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug with an available amine) with a photocleavable DBCO-NHS ester.

Materials:

-

Amine-containing payload molecule

-

PC DBCO-NHS Ester

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Amine-free reaction buffer (e.g., PBS, HEPES, Borate buffer, pH 7-9)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Prepare Payload: Ensure the payload is in an appropriate amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins).

-

Prepare Linker Stock: Immediately before use, dissolve the PC DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PC DBCO-NHS ester stock solution to your payload solution. The final concentration of the organic solvent should ideally be below 20%.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: (Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and quenching reagents by SEC, dialysis, or another suitable chromatographic method.

-

Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (DBCO has an absorbance around 310 nm), mass spectrometry, or HPLC.

Photocleavage of the Conjugated Payload

This protocol outlines the light-induced release of the payload.

Materials:

-

Purified PC DBCO-Payload conjugate in a suitable buffer (e.g., PBS)

-

UV lamp with a peak emission around 365 nm (e.g., a Black Ray UV lamp)

-

UV-transparent cuvette or plate

-

Analytical system (e.g., HPLC, LC-MS, SDS-PAGE) to monitor cleavage

Procedure:

-

Sample Preparation: Place the solution of the conjugate in a UV-transparent vessel. If working with cells, the conjugate can be added to the cell media.

-

Irradiation: Expose the sample to 365 nm UV light. A typical setup might involve a 1-5 mW/cm² lamp placed at a fixed distance from the sample.[8][9]

-

Time Course: Irradiate for a defined period (e.g., 5 to 30 minutes). For kinetic studies, aliquots can be taken at different time points.

-

Analysis of Cleavage: Analyze the reaction mixture to quantify the released payload and the remaining conjugate.

-

For small molecules, reversed-phase HPLC is ideal for separating the released payload from the conjugate and the linker byproduct.

-

For protein release, SDS-PAGE can show a shift in molecular weight.

-

LC-MS can be used to confirm the identity of the cleavage products.

-

Application in Signaling Pathway Research: Spatiotemporal Control of EGFR Signaling

Photocleavable linkers are powerful tools for dissecting complex biological systems, such as cellular signaling pathways. By "caging" a signaling molecule (e.g., a kinase inhibitor), its activity can be unleashed at a specific time and subcellular location, allowing researchers to study the immediate downstream effects.

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[12] A photocleavable DBCO linker could be used to deliver an EGFR inhibitor, such as Gefitinib, with spatiotemporal control.

Experimental Concept:

-

Synthesize a "caged" inhibitor: An amine-modified version of an EGFR inhibitor is conjugated to a PC DBCO-NHS ester.

-

Targeting (Optional): The DBCO end of the linker is then clicked to an azide-modified targeting moiety (e.g., a cell-penetrating peptide or an antibody fragment) to enhance delivery.

-

Delivery and Activation: The complete conjugate is delivered to cells. It remains inactive until the researcher illuminates a specific cell or region of a cell with 365 nm light.

-

Inhibitor Release: Upon illumination, the inhibitor is released, and its immediate effect on the EGFR signaling cascade (e.g., inhibition of autophosphorylation and downstream kinases like Akt and ERK) can be monitored by techniques like Western blotting or immunofluorescence.[13]

Conclusion

Photocleavable DBCO linkers represent a sophisticated and versatile class of chemical tools for researchers in biology and medicine. By providing precise, light-inducible control over molecular release, they enable novel experimental designs for studying dynamic biological processes, developing advanced drug delivery systems, and engineering smart biomaterials. A thorough understanding of their mechanism of action, quantitative performance, and experimental protocols is essential for leveraging their full potential in scientific discovery and therapeutic innovation.

References

- 1. seas.upenn.edu [seas.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers [agris.fao.org]

- 4. PC DBCO-PEG4-NHS ester, 2055025-02-8 | BroadPharm [broadpharm.com]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. interchim.fr [interchim.fr]

- 10. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

The Ultimate Guide to Copper-Free Click Chemistry: A Technical Deep Dive into DBCO-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of highly efficient, specific, and biocompatible ligation strategies is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool for forging stable covalent bonds in complex biological environments. At the heart of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), and a key reagent enabling this reaction is Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl Ester (DBCO-PEG4-NHS Ester).

This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-NHS Ester, from its core chemical principles to practical experimental protocols and quantitative data. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their work.

Core Principles of DBCO-PEG4-NHS Ester Chemistry

DBCO-PEG4-NHS Ester is a heterobifunctional linker designed for a two-step bioconjugation process. Its structure comprises three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules via SPAAC without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and efficient under physiological conditions.[1][2]

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol chain. This spacer enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[3]

-

N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive functional group that forms a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins and antibodies.

The conjugation process involves two sequential steps:

-

Amine Labeling: The NHS ester of the DBCO-PEG4-NHS Ester reacts with primary amines on the target biomolecule (e.g., protein, antibody) to form a stable DBCO-labeled intermediate.

-

Copper-Free Click Reaction: The DBCO-labeled biomolecule is then introduced to a molecule containing an azide group. The strained DBCO ring rapidly and specifically reacts with the azide to form a stable triazole linkage.

This two-step approach allows for the precise and modular assembly of complex bioconjugates.

Quantitative Data and Reaction Parameters

The efficiency and outcome of conjugations using DBCO-PEG4-NHS Ester are influenced by several factors. The following tables summarize key quantitative data and recommended reaction parameters gleaned from various sources.

Table 1: Physicochemical Properties of DBCO-PEG4-NHS Ester

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₉N₃O₁₀ | [3] |

| Molecular Weight | 649.7 g/mol | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Appearance | Yellow to slightly orange oil | [4] |

| Solubility | DMSO, DMF, DCM, THF, Chloroform | [4] |

| Storage Conditions | -20 °C, dark, dry, inert gas | [3] |

| Shelf Life | 12 months unopened | [3] |

Table 2: Recommended Reaction Conditions for DBCO-PEG4-NHS Ester Conjugation

| Parameter | NHS Ester-Amine Reaction | SPAAC (DBCO-Azide) Reaction | Reference(s) |

| pH | 7.0 - 9.0 (optimal 8.0-8.5) | 7.0 - 8.5 | [5][6] |

| Temperature | Room Temperature (RT) or 4°C | RT or 4°C | [1] |

| Reaction Time | 30 min - 2 hours (RT) or 2-4 hours (4°C) | 2 - 12 hours | [1][7] |

| Molar Excess (Reagent:Biomolecule) | 5- to 50-fold | 1.5- to 10-fold | [1] |

| Recommended Buffers | PBS, HEPES, Borate, Bicarbonate | PBS, HEPES | [7] |

| Incompatible Buffers | Tris, Glycine (contain primary amines) | Azide-containing buffers | [7] |

| Organic Co-solvent | DMSO or DMF (typically <10% v/v) | Not generally required, but compatible | [6] |

Table 3: Kinetic and Stability Data of DBCO Conjugates

| Parameter | Value | Conditions | Reference(s) |

| Second-order reaction rate constant (k₂) of DBCO with benzyl azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | [8] |

| Second-order reaction rate constant (k₂) of DBCO with phenyl azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O = 3:1 | [8] |

| Stability of DBCO-modified IgG | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C in azide- and thiol-free buffer | [1] |

| Half-life of DBCO in presence of Glutathione (GSH) | ~71 minutes | - | [9] |

| Degradation of DBCO groups in RAW264.7 cells | 36% ± 0.8% after 24 hours | Intracellular environment | [10] |

Experimental Protocols

This section provides detailed methodologies for common applications of DBCO-PEG4-NHS Ester.

Protocol for Antibody Labeling with DBCO-PEG4-NHS Ester

This protocol describes the general procedure for labeling an antibody with DBCO-PEG4-NHS Ester.

Materials:

-

Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

DBCO-PEG4-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate the DBCO-PEG4-NHS Ester vial to room temperature before opening.

-

Prepare a fresh 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.[11]

-

-

Labeling Reaction:

-

Add a 20- to 30-fold molar excess of the DBCO-PEG4-NHS Ester stock solution to the antibody solution. The final DMSO concentration should ideally be below 10% (v/v).[11]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.[11]

-

-

Purification:

-

Remove unreacted DBCO-PEG4-NHS Ester and by-products using a desalting column or by dialysis against PBS.

-

-

Quantification of Degree of Labeling (DOL) (Optional):

-

Measure the absorbance of the purified DBCO-labeled antibody at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).

-

The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and DBCO.

-

Protocol for Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the steps for functionalizing amine-bearing nanoparticles with DBCO groups.

Materials:

-

Amine-functionalized nanoparticles

-

DBCO-PEG4-NHS Ester

-

Anhydrous DMSO

-

Conjugation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Washing Buffer (e.g., PBS with 0.05% Tween-20, PBST)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Nanoparticle Preparation:

-

Resuspend the amine-functionalized nanoparticles in the Conjugation Buffer.

-

-

DBCO-PEG4-NHS Ester Activation:

-

Prepare a fresh stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the DBCO-PEG4-NHS Ester solution to the nanoparticle suspension. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Washing:

-

Centrifuge the nanoparticles to pellet them and remove the supernatant.

-

Resuspend the nanoparticles in PBST and repeat the centrifugation. Perform a total of three washes.

-

-

Quenching (Optional but Recommended):

-

Resuspend the washed nanoparticles in the Quenching Buffer and incubate for 15-30 minutes at room temperature to block any unreacted NHS esters.

-

-

Final Wash:

-

Wash the nanoparticles three times with PBST and once with deionized water. The DBCO-functionalized nanoparticles are now ready for the subsequent click reaction with an azide-modified molecule.

-

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and underlying chemical principles.

Applications in Research and Drug Development

The versatility of DBCO-PEG4-NHS Ester has led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): Site-specific or stochastic conjugation of potent cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTACs (Proteolysis Targeting Chimeras): Synthesis of bifunctional molecules that induce the degradation of target proteins.

-

Surface and Hydrogel Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, microarrays, and tissue engineering.

-

Fluorescent Labeling: Attachment of fluorescent dyes to biomolecules for imaging and tracking studies in live cells.

-

Nanoparticle Functionalization: Modification of nanoparticles for targeted drug delivery and diagnostic imaging.

Conclusion

DBCO-PEG4-NHS Ester stands out as a robust and versatile reagent for copper-free click chemistry. Its dual functionality, coupled with the benefits of the hydrophilic PEG4 spacer, provides a reliable platform for the creation of well-defined bioconjugates. By understanding the core principles, optimizing reaction conditions, and following established protocols, researchers and drug development professionals can effectively harness the power of this technology to advance their scientific endeavors. This guide serves as a foundational resource to facilitate the successful implementation of DBCO-PEG4-NHS Ester in a wide array of bioconjugation applications.

References

- 1. interchim.fr [interchim.fr]

- 2. medium.com [medium.com]

- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 5. DBCO-PEG4-NHS [nanocs.net]

- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

In the intricate landscape of bioconjugation, the selection of a chemical linker to connect molecules to proteins, antibodies, or other biologics is a critical design decision. This linker profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene glycol units—have become a cornerstone technology.[1] Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

This technical guide provides an in-depth exploration of the role of the PEG4 spacer in bioconjugation, offering insights for researchers, scientists, and drug development professionals.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads, such as cytotoxic drugs used in ADCs, are inherently hydrophobic.[1][3] This poor water solubility can lead to aggregation, which can reduce efficacy and increase the risk of an immune response.[1][3] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][3][] Even short PEG spacers like PEG2 and PEG4 can effectively reduce aggregation.[2]

-

Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration shell around the bioconjugate.[1][5] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1][5][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1][7]

-

Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1][][5] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1] The PEG chain forms a "hydration shell" around the ADC, reducing non-specific clearance by the kidneys and shielding it from the immune system.[5][8]

-

Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.[1]

Diagram 1: Key Advantages of PEG4 Spacers in Bioconjugation

Caption: Logical relationship of the advantages of using a PEG4 spacer.

Quantitative Data Summary

The length of the PEG spacer is a critical parameter that must be optimized for each specific application.[1] While PEG4 often represents a favorable balance, the ideal length is context-dependent.[1]

Table 1: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)

| PEG Spacer Length | Average DAR | Reference |

| PEG2 | 3.9 | [9] |

| PEG4 | 2.5 | [10] |

| PEG8 | 2.4 | [9] |

Note: DAR can be influenced by various factors including the payload, conjugation chemistry, and the specific antibody.

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of an ADC

| PEG Spacer Length | IC50 (ng/mL) | Cell Line |

| PEG2 | 10.7 | SK-BR-3 |

| PEG4 | 12.3 | SK-BR-3 |

| PEG8 | 18.5 | SK-BR-3 |

| PEG12 | 23.4 | SK-BR-3 |

Source: Adapted from hypothetical data consistent with trends discussed in literature. Shorter PEG spacers can sometimes lead to higher potency in vitro.

Table 3: Impact of PEG Spacer Length on Pharmacokinetics of a Bioconjugate

| PEG Spacer Length | Half-life (hours) |

| No PEG | 19.6 min |

| PEG4 (4 kDa) | Significantly Improved |

| PEG10 (10 kDa) | Significantly Improved |

Source: Adapted from a study on affibody-drug conjugates, demonstrating that PEG chains significantly prolong circulation half-life.[11]

Experimental Protocols

Detailed, step-by-step protocols for specific bioconjugation reactions are often proprietary. However, the following sections outline the general methodologies used to conjugate molecules using PEG4 spacers.

Protocol 1: NHS-Ester PEGylation of a Protein (Targeting Primary Amines)

This protocol describes a general method for conjugating an NHS-ester functionalized PEG4 linker to primary amines (e.g., lysine residues) on a protein.

Materials:

-

Protein of interest

-

NHS-PEG4-payload

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Reaction vessels

-

Stirring equipment

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Dissolve the NHS-PEG4-payload in a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer immediately before use.

-

Conjugation Reaction: Add the desired molar excess of the NHS-PEG4-payload to the protein solution. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[6]

-

Quenching: The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS-ester.

-

Purification: Remove unreacted PEG linker and payload by size-exclusion chromatography (SEC) or dialysis.[1]

Diagram 2: Workflow for NHS-Ester-PEG4 Conjugation to a Protein

Caption: General workflow for conjugating a payload to a protein using an NHS-ester functionalized PEG4 linker.

Protocol 2: Maleimide PEGylation of a Protein (Targeting Thiols)

This protocol outlines a general method for conjugating a maleimide-functionalized PEG4 linker to a thiol-containing protein (e.g., a protein with a free cysteine residue).

Materials:

-

Thiol-containing protein

-

Maleimide-PEG4-payload

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5[6]

-

Reducing agent (e.g., TCEP or DTT), optional

-

Reaction vessels

-

Stirring equipment

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[6] If necessary, reduce disulfide bonds with a reducing agent like TCEP or DTT to generate free thiols. The reducing agent must be removed before adding the maleimide-PEG4 linker.[10]

-

Reagent Preparation: Dissolve the Maleimide-PEG4-payload in a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG4-payload to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: The reaction can be quenched by adding a free thiol-containing reagent like β-mercaptoethanol or cysteine.

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.

Protocol 3: Characterization of the Bioconjugate - Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of ADCs.

Method: Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic payloads to an antibody increases its hydrophobicity, leading to longer retention times on a HIC column.

-

Procedure:

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient.

-

The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).

-

Calculate the average DAR by integrating the peak areas and weighting them by their respective DAR values.

-

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG4 spacer plays a crucial role in connecting the antibody to the cytotoxic payload.[][12] The linker must be stable in circulation but allow for the release of the payload upon internalization into the target cancer cell.[12]

Diagram 3: Signaling Pathway of an ADC with a PEG4 Spacer

Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG4 spacer.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[1] The defined structure of discrete PEG linkers like PEG4 is crucial for manufacturing and regulatory approval, ensuring batch-to-batch consistency.[2] While the optimal PEG linker length is context-dependent and requires empirical determination, PEG4 often provides a favorable balance of properties, making it a valuable tool in the creation of next-generation therapeutics and research agents.[2] The detailed protocols and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. labinsights.nl [labinsights.nl]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. purepeg.com [purepeg.com]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

The Dawn of Precision in Proteomics: A Technical Guide to Photocleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to isolate, identify, and quantify proteins with high specificity and minimal disruption is paramount. Traditional methods for protein enrichment and analysis, while powerful, often face challenges related to harsh elution conditions that can denature proteins, disrupt non-covalent interactions, and lead to high background noise. The advent of photocleavable (PC) linkers has ushered in a new era of precision, offering spatiotemporal control over the release of target proteins and their complexes. This technical guide delves into the core benefits of utilizing photocleavable linkers in proteomics, providing a comprehensive overview of their applications, quantitative data for common linkers, detailed experimental protocols, and visual workflows to guide researchers in harnessing the full potential of this innovative technology.

The Core Advantage: Precision Cleavage with Light

Photocleavable linkers are chemical moieties that can be selectively broken upon exposure to light of a specific wavelength. This unique property offers several distinct advantages over conventional chemical or enzymatic cleavage methods:

-

Mild and Specific Elution: Photocleavage occurs under gentle conditions, preserving the integrity of proteins and their interaction partners. This is a significant improvement over harsh chemical eluents that can denature proteins and disrupt delicate biological complexes.[1][2][3]

-

Spatiotemporal Control: The cleavage process can be precisely controlled in both time and space by directing the light source. This allows for the targeted release of molecules at specific experimental stages or locations within a system.[4]

-

Reduced Background: By selectively releasing only the captured molecules, photocleavable linkers significantly reduce the co-elution of non-specifically bound proteins, leading to cleaner samples and more reliable downstream analysis.[3][5]

-

Compatibility with Mass Spectrometry: The cleavage products are often designed to be compatible with mass spectrometry (MS), simplifying data analysis and improving the identification of cross-linked peptides.[6][7][8]

Quantitative Data on Common Photocleavable Linkers

The efficiency of photocleavage is a critical parameter for successful experimental design. It is influenced by factors such as the chemical structure of the linker, the wavelength and intensity of the light source, and the reaction environment. The quantum yield (Φ) is a key metric representing the efficiency of a photochemical reaction. The following tables summarize quantitative data for some commonly used photocleavable linkers in proteomics.

Table 1: o-Nitrobenzyl-Based Linkers

| Photocleavable Moiety | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions | Cleavage Efficiency | Reference |

| o-Nitrobenzyl (oNB) | ~365 | 0.01 - 0.07 | UV light | Variable | [4] |

| 1-(2-Nitrophenyl)ethyl | 340-365 | 0.49 - 0.63 | UV light | High | [9] |

| α-Methyl-6-nitroveratryl | 365 | - | UV light | Enhanced cleavage rates | [10] |

Table 2: Coumarin-Based Linkers

| Photocleavable Moiety | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Conditions | Cleavage Efficiency | Reference |

| Coumarin | 400-450 | 0.25 | Blue light | Good | [11] |

| 7-Aminocoumarin | 400-475 | - | Blue light | High | [12] |

| Bromocoumarin | - | - | Light | High photosensitivity | [11] |

Table 3: Other Photocleavable Linkers

| Photocleavable Moiety | Wavelength (nm) | Key Features | Application | Reference |

| SDASO | ~365 | MS-cleavable, heterobifunctional | Cross-linking MS | [3][13] |

| pcPIR | ~365 | MS-identifiable, affinity tag | Cross-linking MS | [6][8] |

Experimental Workflows and Protocols

The versatility of photocleavable linkers allows for their integration into various proteomics workflows. Below are diagrams and detailed protocols for two key applications: affinity purification and cross-linking mass spectrometry.

Affinity Purification using Photocleavable Linkers

This workflow enables the gentle elution of bait proteins and their interacting partners, preserving the integrity of protein complexes for subsequent analysis.

Affinity purification workflow with photocleavable elution.

Detailed Protocol: Photocleavage-Based Affinity Purification (PC-SNAG)

This protocol is adapted from a method for the purification of nascent proteins.[14]

Materials:

-

Cell lysate containing the protein of interest tagged with a photocleavable biotin linker.

-

Streptavidin-coated magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., PBS).

-

UV lamp (e.g., 365 nm).

Procedure:

-

Incubation: Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Resuspension: After the final wash, resuspend the beads in a minimal volume of elution buffer.

-

Photocleavage: Transfer the bead suspension to a UV-transparent plate or tube. Expose the sample to UV light (e.g., 365 nm) for a predetermined time (optimization may be required, typically 15-60 minutes) on ice to induce cleavage of the photocleavable linker.

-

Elution: Pellet the beads with a magnetic stand. The supernatant now contains the purified protein of interest, which has been released from the beads.

-

Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Cross-Linking Mass Spectrometry (XL-MS) with Photocleavable Linkers

Photocleavable cross-linkers are invaluable for XL-MS studies, as they simplify the identification of cross-linked peptides. The cleavage of the linker within the mass spectrometer or prior to MS analysis allows for the independent sequencing of the two previously linked peptides.

XL-MS workflow utilizing a photocleavable cross-linker.

Detailed Protocol: In Vitro Cross-linking with a Photocleavable Linker (e.g., pcPIR)

This protocol is a general guideline for in vitro cross-linking experiments.[6]

Materials:

-

Purified protein or protein complex at a suitable concentration (e.g., 1 mg/mL).

-

Photocleavable cross-linker (e.g., pcPIR) dissolved in an appropriate solvent (e.g., DMSO).

-

Reaction buffer (e.g., HEPES, pH 7.5).

-

Quenching solution (e.g., Tris or ammonium bicarbonate).

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).

Procedure:

-

Cross-linking Reaction:

-

Dissolve the protein/protein complex in the reaction buffer.

-

Add the photocleavable cross-linker to the protein solution at a specific molar excess (optimization is often required, typically ranging from 20:1 to 500:1 linker:protein).

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 37°C), often with gentle shaking.

-

-

Quenching: Stop the reaction by adding a quenching solution to consume the excess reactive groups of the cross-linker.

-

Sample Preparation for MS:

-

Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked proteins with DTT and then alkylate the free thiols with iodoacetamide.

-

Digestion: Digest the protein sample into peptides using a protease such as trypsin overnight at 37°C.

-

-

Enrichment (Optional but Recommended): Enrich for cross-linked peptides using techniques like size-exclusion chromatography or affinity purification if the cross-linker contains an affinity tag (e.g., biotin).

-

LC-MS/MS Analysis with Photocleavage:

-

Data Analysis: Utilize specialized software to identify the cross-linked peptides based on the masses of the released fragments.

Applications in Drug Discovery and Development

The precision offered by photocleavable linkers has significant implications for drug discovery and development:

-

Target Identification and Validation: Photocleavable affinity probes can be used to covalently label and subsequently isolate the protein targets of small molecule drugs from complex cellular lysates, aiding in target identification and validation.

-

Mapping Drug Binding Sites: By combining photocleavable cross-linkers with mass spectrometry, it is possible to identify the specific amino acid residues involved in drug-protein interactions.

-

Controlled Drug Delivery: Photocleavable linkers are being explored for the development of light-activated drug delivery systems, allowing for the targeted release of therapeutic agents at the site of disease, thereby minimizing off-target effects.[12]

Conclusion

Photocleavable linkers represent a powerful and versatile tool in the proteomics arsenal. Their ability to enable mild, specific, and spatiotemporally controlled release of proteins and peptides is transforming how researchers approach protein enrichment, interaction mapping, and drug discovery. By carefully selecting the appropriate photocleavable chemistry and optimizing experimental conditions, scientists can achieve a level of precision that was previously unattainable, paving the way for new discoveries in the complex and dynamic world of the proteome.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]

- 5. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcPIR, a photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Cross-Linking Mass Spectrometry Platform: SDASO-L, SDASO-M, and SDASO-S - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]

- 14. Photocleavage-based affinity purification and printing of cell-free expressed proteins: application to proteome microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry.[1] This reaction enables the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes.[1] A key advantage of SPAAC is its ability to proceed under physiological conditions without the need for cytotoxic metal catalysts, a significant improvement over its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols for key applications, and visual representations of the underlying mechanisms and workflows.

The driving force behind SPAAC is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing for rapid and specific formation of a stable triazole linkage at physiological temperatures and pH.[4] The azide and strained alkyne functional groups are bioorthogonal, meaning they are abiotic and do not readily participate in side reactions with endogenous molecules such as proteins, nucleic acids, and lipids.[5] This high degree of selectivity makes SPAAC an ideal reaction for a wide range of applications in chemical biology, drug development, and materials science, including live-cell imaging, biomolecule labeling, and the synthesis of antibody-drug conjugates (ADCs).[2][6][7]

Core Principles and Mechanism

The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition.[4] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring. The energy released from the strained cyclooctyne ring upon reaction drives the cycloaddition forward.[6]

Quantitative Data: Reaction Kinetics of Common Cyclooctynes

The rate of the SPAAC reaction is a critical factor in its application, especially in dynamic biological systems where rapid labeling is often required. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups or fusing aromatic rings, can significantly enhance the reaction rate.[8][9] The following table summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl azide, a standard reference azide.

| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |

| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 |

| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |

| Biarylazacyclooctynone | BARAC | >1.0 |

| Difluorinated cyclooctyne | DIFO | ~0.08 |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne.[10]

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized fluorescent dye

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer. Determine the protein concentration using a standard assay.

-

Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

-

Add the DBCO-dye stock solution to the protein solution to achieve a 2-5 fold molar excess of the dye. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.[5]

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.[11]

-

Purification: Remove the unreacted DBCO-dye and purify the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Confirm labeling and determine the degree of labeling using methods such as UV-Vis spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol outlines the synthesis of an ADC by conjugating an azide-modified cytotoxic drug to a DBCO-functionalized antibody.

Part A: Functionalization of the Antibody with a DBCO-NHS Ester

Materials:

-

Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS ester

-

Anhydrous DMSO

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.

-

Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

-

Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).[12]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Add the quenching solution to a final concentration of 50 mM to quench the unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Purify the DBCO-functionalized antibody using a desalting column to remove unreacted linker and quenching reagent.

Part B: Conjugation of the Azide-Payload to the DBCO-Antibody

Materials:

-

Purified DBCO-functionalized antibody

-

Azide-modified cytotoxic payload

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Reagent Preparation: Prepare a stock solution of the azide-payload in anhydrous DMSO.

-

Reaction Setup: Add the azide-payload stock solution to the DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is recommended.[12]

-

Incubation: Incubate the reaction at 4°C or room temperature for 4-24 hours.

-

Purification: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion or hydrophobic interaction chromatography, to remove the unreacted payload.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualizations

Comparison of SPAAC and CuAAC Workflows

The following diagram illustrates the key differences in the experimental workflows for SPAAC and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This diagram outlines the step-by-step process for creating an ADC using the SPAAC reaction as described in Protocol 2.

Conclusion

Strain-promoted alkyne-azide cycloaddition has become a vital tool for researchers and professionals in the fields of life sciences and drug development. Its bioorthogonality, rapid kinetics, and biocompatibility make it a superior choice for a multitude of applications where covalent modification of biomolecules in their native environment is required. By understanding the core principles, having access to quantitative kinetic data, and following detailed experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific endeavors. The continued development of new cyclooctynes with even faster reaction rates and improved properties promises to further expand the utility of this remarkable bioorthogonal reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 7. Protocols [baseclick.eu]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to PC DBCO-PEG4-NHS Ester: Solubility, Stability, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of Phosphatidylcholine (PC) Dibenzocyclooctyne (DBCO)-Polyethylene Glycol (PEG)4-N-hydroxysuccinimide (NHS) Ester. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics through copper-free click chemistry. This document offers structured data, detailed experimental protocols, and workflow visualizations to facilitate its effective use in research and development.

Physicochemical Properties

PC DBCO-PEG4-NHS Ester is a versatile reagent that combines a phosphocholine (PC) headgroup, a highly reactive DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG4 spacer, and an amine-reactive NHS ester. The inclusion of the PEG4 spacer significantly enhances the hydrophilicity of the molecule, influencing its solubility in various solvents[1][2].

Solubility

The solubility of this compound is a critical factor for its successful application in both aqueous and organic media. While it is soluble in many common organic solvents, its aqueous solubility is limited. For most bioconjugation reactions, it is recommended to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before adding it to the aqueous reaction mixture[3][4][5][6].

| Solvent | Solubility | Reference |

| Aqueous Buffers (e.g., PBS) | Up to 1.5 mM | [4][7] |

| DMSO, DMF, DCM, THF, Chloroform | Soluble | [2][7] |

| DMSO | 79 mg/mL (121.6 mM) | [8] |

Note: The aqueous solubility can be influenced by buffer composition and pH.

Stability

The stability of this compound is influenced by several factors, including pH, temperature, and moisture. The two primary reactive moieties, the DBCO group and the NHS ester, have different stability profiles.

NHS Ester Stability: The NHS ester is susceptible to hydrolysis, which is the primary competing reaction during conjugation to primary amines[3][9]. The rate of hydrolysis is highly dependent on pH and temperature[3][9][10]. Stock solutions should be prepared fresh in anhydrous solvents immediately before use to minimize hydrolysis[4][5][6].

| Condition | Half-life of NHS Ester | Reference |

| pH 7.0, 0°C | 4 - 5 hours | [3][9] |

| pH 8.6, 4°C | 10 minutes | [3][9] |

| pH 7.2-7.5 | Optimal for balancing amine reaction and hydrolysis | [10] |

DBCO Group Stability: The DBCO group is generally stable under typical bioconjugation conditions (pH 6-9)[11]. However, it can degrade under strongly acidic conditions or through oxidation[11]. Long-term storage of DBCO-conjugated molecules should avoid azide- and thiol-containing buffers[5]. A DBCO-modified antibody showed a 3-5% loss of reactivity towards azides after 4 weeks of storage at 4°C or -20°C[5][11].

Storage Recommendations: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from moisture and light[6][8][12][13]. Stock solutions in anhydrous DMSO can be stored at -20°C for up to a month or at -80°C for up to six months[13]. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation[4][5][14].

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

-

Vortex the solution until the compound is completely dissolved.

-

Use the stock solution immediately. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture.

Conjugation of this compound to a Protein

Objective: To covalently attach the DBCO moiety to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5[3].

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or other protein purification system.

Procedure:

-

Ensure the protein solution is in a buffer free of primary amines, such as Tris or glycine[4][5][6].

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point)[12].

-

Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation[10].

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C[4][12].

-

Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature[4][12].

-

Purify the DBCO-conjugated protein from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography[12].

Copper-Free Click Chemistry Reaction

Objective: To conjugate the DBCO-modified protein with an azide-containing molecule.

Materials:

-

Purified DBCO-conjugated protein.

-

Azide-containing molecule in a compatible buffer.

-

Reaction buffer (e.g., PBS).

Procedure:

-

Combine the DBCO-conjugated protein and the azide-containing molecule in the reaction buffer. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended[15].

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight[4][14]. Longer incubation times can improve efficiency[4][5].

-

The resulting conjugate can be purified using methods appropriate for the specific biomolecules involved (e.g., chromatography).

Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the bioconjugation of a protein using this compound.

Caption: Step-by-step experimental workflow for protein labeling and click chemistry.

Caption: Logical relationships of factors influencing the stability of this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. DBCO-PEG4-NHS ester [baseclick.eu]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. interchim.fr [interchim.fr]

- 6. DBCO-PEG4-NHS [nanocs.net]

- 7. benchchem.com [benchchem.com]

- 8. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to PC DBCO-PEG4-NHS Ester: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the heterobifunctional crosslinker, PC DBCO-PEG4-NHS Ester. This molecule is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules for applications in drug development, diagnostics, and fundamental research. The "PC" designation in this context most commonly refers to a Photocleavable moiety, rendering the linker susceptible to cleavage by UV light. This guide will focus on this variant while also addressing the core DBCO-PEG4-NHS Ester structure.

Core Structure and Functionality

This compound is a sophisticated molecule designed for sequential and orthogonal bioconjugation reactions. Its structure can be deconstructed into four key components:

-

DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is rapid and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biological samples.

-

PEG4 (Tetraethylene Glycol): A short polyethylene glycol spacer. The PEG4 linker enhances the hydrophilicity of the molecule, which improves solubility in aqueous buffers and reduces the potential for aggregation of the conjugated biomolecules.[1] It also provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[1][2]

-

NHS Ester (N-Hydroxysuccinimide Ester): A highly reactive group that readily couples with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[2] This reaction is most efficient at a slightly basic pH (7-9).[2]

-

PC (Photocleavable) Group: Typically a nitrobenzyl-based moiety, this group allows for the cleavage of the linker and the release of the conjugated molecule upon exposure to UV light (e.g., 365 nm).[3][4] This functionality is invaluable for applications requiring the controlled release of a therapeutic or imaging agent.

Synthesis of this compound

While the precise, proprietary synthesis routes employed by commercial vendors are not publicly detailed, a plausible synthetic pathway can be constructed based on established organic chemistry principles for heterobifunctional linkers. The synthesis would likely proceed in a modular fashion, sequentially assembling the different functional components. A potential synthetic workflow is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are critical for designing and executing successful bioconjugation experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C34H39N3O10 (for the non-photocleavable core) | [5] |

| Molecular Weight | ~649.7 g/mol (for the non-photocleavable core) | [2][5][6][7] |

| Appearance | Light yellow gel or yellow to slightly orange oil | [2][5] |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | [2][5] |

| Purity | Typically ≥95% (as determined by HPLC) | [2] |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. | [2][5] |

| Photocleavage Wavelength | ~365 nm | [3][8] |

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step orthogonal reaction sequence. The following is a general protocol for the conjugation of an amine-containing protein and an azide-modified molecule.

Step 1: Amine Conjugation via NHS Ester

This protocol describes the labeling of a protein with the DBCO moiety.

Materials:

-

This compound

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application, but a 10- to 20-fold molar excess of the linker is a common starting point.[10]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[9]

-

-

Quenching:

-